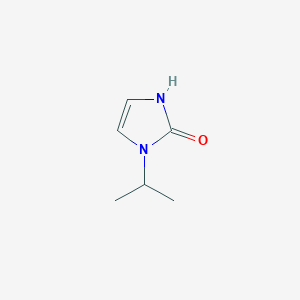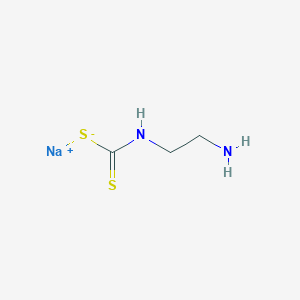
(2-Aminoethyl)dithiocarbamic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)dithiocarbamic acid sodium salt is a chemical compound with the molecular formula C3H8N2S2Na. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it useful in fields such as chemistry, biology, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)dithiocarbamic acid sodium salt typically involves the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
- Ethylenediamine is dissolved in water.
- Carbon disulfide is added to the solution, resulting in the formation of a dithiocarbamate intermediate.
- Sodium hydroxide is then added to neutralize the solution and form the sodium salt of the dithiocarbamate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)dithiocarbamic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Substituted dithiocarbamates
Scientific Research Applications
(2-Aminoethyl)dithiocarbamic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of enzyme inhibition and as a chelating agent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as an antioxidant and in the treatment of heavy metal poisoning.
Industry: Utilized in the synthesis of novel materials for heavy metal uptake and environmental remediation
Mechanism of Action
The mechanism of action of (2-Aminoethyl)dithiocarbamic acid sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its sulfur and nitrogen atoms. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and metalloproteins .
Comparison with Similar Compounds
Similar Compounds
Diethyldithiocarbamate: Another dithiocarbamate compound with similar chelating properties.
Dimethyldithiocarbamate: Similar in structure but with different alkyl groups.
Pyrrolidine dithiocarbamate: Contains a pyrrolidine ring instead of an ethylene group.
Uniqueness
(2-Aminoethyl)dithiocarbamic acid sodium salt is unique due to its ethylene backbone, which provides flexibility in forming complexes with a wide range of metal ions. This flexibility makes it particularly useful in applications requiring strong and stable metal chelation .
Properties
Molecular Formula |
C3H7N2NaS2 |
|---|---|
Molecular Weight |
158.23 g/mol |
IUPAC Name |
sodium;N-(2-aminoethyl)carbamodithioate |
InChI |
InChI=1S/C3H8N2S2.Na/c4-1-2-5-3(6)7;/h1-2,4H2,(H2,5,6,7);/q;+1/p-1 |
InChI Key |
CXUBCVIYYXECKY-UHFFFAOYSA-M |
Canonical SMILES |
C(CNC(=S)[S-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
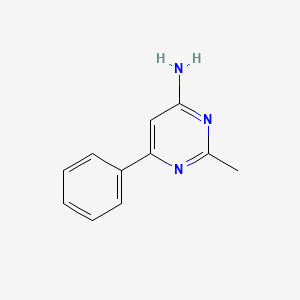
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
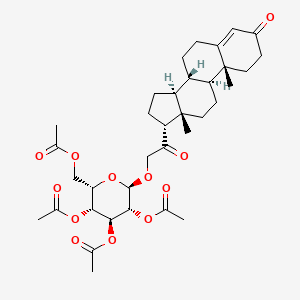
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
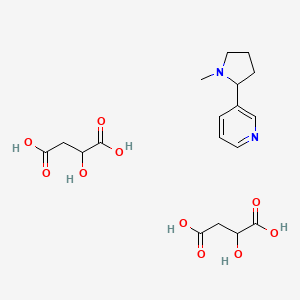

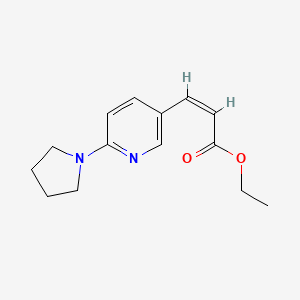
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)

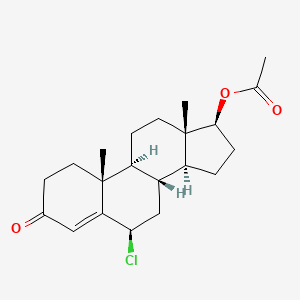
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
